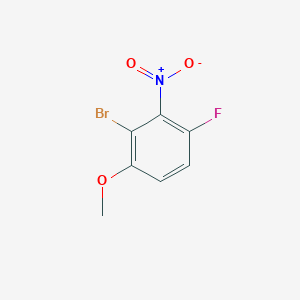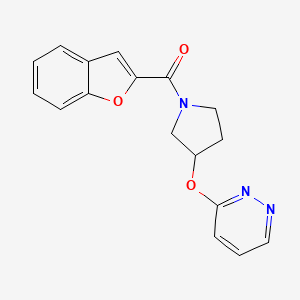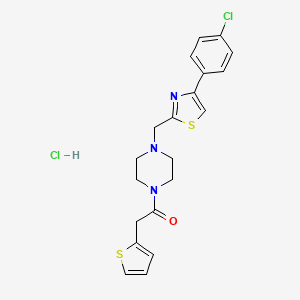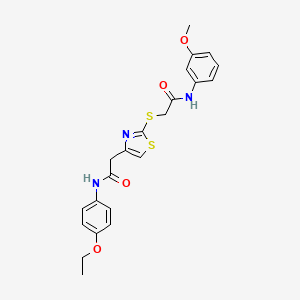![molecular formula C21H17ClN2O4 B2514882 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide CAS No. 477864-94-1](/img/structure/B2514882.png)
3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro- and quinoline-based structures, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorinated benzoquinoline with a suitable amine in the presence of a base such as triethylamine. For example, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline . This suggests that the synthesis of the compound of interest might also involve a similar strategy, using a chlorinated benzoquinoline derivative and an amine derived from furylmethyl.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, cell dimensions, and space group . These compounds often crystallize in the monoclinic system and exhibit interactions such as hydrogen bonding, π-π stacking, and CH-π interactions, which contribute to the stability of the structure. These findings can be extrapolated to hypothesize about the molecular structure of the compound of interest, which may also exhibit similar intermolecular interactions.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions of the compound of interest, the structural motifs present in the related compounds suggest that they may undergo reactions typical of chlorinated aromatic compounds and amides. These could include nucleophilic substitution reactions at the chlorinated carbon or transformations involving the amide functionality.
Physical and Chemical Properties Analysis
Biological Evaluation
Related compounds have been evaluated for their biological activities, such as antioxidant and insecticidal properties . The presence of the chlorobenzoquinoline core is associated with good antioxidant activity, and some derivatives have shown higher insecticidal activity against cotton leafworm than commercial agents like chlorpyrifos . This suggests that the compound of interest may also possess similar biological activities, warranting further investigation.
科学的研究の応用
Quinoline and Quinoxaline Derivatives in Scientific Research
Quinoline and quinoxaline derivatives are notable for their wide range of biological activities. They have been extensively studied for their potential applications in medicinal chemistry, including their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Applications : Quinoline and its derivatives have been recognized for their antimicrobial properties. They exhibit effectiveness against metallic corrosion, which is attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property suggests their potential use in developing new anticorrosive materials and antimicrobial agents (Verma, Quraishi, & Ebenso, 2020).
Anticancer Activities : The structural analogs of the mentioned compound, particularly quinoxaline derivatives, have been investigated for their antitumor properties. These studies underline the potential of quinoxaline and its analogs in exploring antitumor properties, suggesting a pathway for researching the anticancer applications of 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide (Pareek & Kishor, 2015).
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) and related structures show significant potential in supramolecular chemistry due to their self-assembly into nanometer-sized structures. This aspect opens avenues for the compound to be studied for its supramolecular and nanotechnological applications, building on the foundational work on BTAs (Cantekin, de Greef, & Palmans, 2012).
Optoelectronic Materials : The structural analogs of the compound, specifically quinoxaline derivatives, have shown promise in the development of optoelectronic materials. They are studied for their applications in electronic devices, highlighting the potential of the compound for research in photoelectric conversion elements and luminescent elements, among other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
3-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-14-5-1-4-13(10-14)20(26)23-17-11-16-18(7-2-8-19(16)25)24(21(17)27)12-15-6-3-9-28-15/h1,3-6,9-11H,2,7-8,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALQMMCOXNOOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2CC3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)
